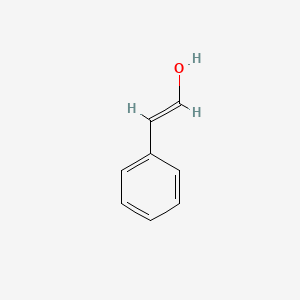

2-Phenylethenol

Description

Significance of Enol Chemistry in Organic Reactivity and Biosynthesis

Enols and their deprotonated counterparts, enolates, are fundamental to organic chemistry, primarily as potent nucleophiles that facilitate the formation of new carbon-carbon bonds. tutorchase.comorgosolver.com This reactivity is central to many classic and widely used synthetic reactions, including the Aldol (B89426) reaction, Claisen condensation, and Michael addition, which are indispensable for constructing complex organic molecules like pharmaceuticals and natural products. tutorchase.comfiveable.me

In the realm of biochemistry, keto-enol tautomerism is critical. wikipedia.org For instance, the high phosphate-transfer potential of phosphoenolpyruvate, a key intermediate in glycolysis, is attributed to it being "trapped" in the less stable enol form. wikipedia.org Upon dephosphorylation, it converts to the more stable keto form, pyruvate, releasing a significant amount of energy used to generate ATP. wikipedia.org Enzymes known as tautomerases also exist to facilitate rapid keto-enol interconversion in biological systems. wiley-vch.de

The Phenylacetaldehyde (B1677652)–2-Phenylethenol Tautomeric System as a Model for Aromatic Enols

The equilibrium between phenylacetaldehyde (the keto form) and this compound (the enol form) provides an excellent model for studying the kinetics and thermodynamics of tautomerism in systems where an aromatic ring influences the enol's stability. rsc.org The conjugation of the enol's double bond with the phenyl ring provides a stabilizing effect. masterorganicchemistry.com

Studies have shown that this compound can exist in both cis and trans isomeric forms. In aqueous solutions, the equilibrium ratio of cis to trans is approximately 35:65 in acidic and neutral conditions. This shifts to 20:80 in basic solutions where the enolate ions are the dominant species. rsc.org The ability to generate this compound in excess of its equilibrium concentration through methods like flash photolysis allows for direct measurement of its ketonization rate, providing deep insights into the factors governing enol stability. researchgate.net

Historical Development of Research on Unstable Enols

The concept of tautomerism dates back to the late 19th century, with initial debates on whether the keto and enol forms were distinct, rapidly interconverting species or merely different representations of the same molecule. masterorganicchemistry.com The definitive separation and characterization of the keto and enol forms of ethyl acetoacetate (B1235776) in the early 20th century firmly established them as true, isolable isomers. masterorganicchemistry.com

However, simple enols of monofunctional aldehydes and ketones, like this compound, are far more unstable and exist in minute concentrations at equilibrium, making their isolation impossible under normal conditions. For decades, their existence was largely inferred from reaction mechanisms. The development of techniques to generate and observe these transient species, such as flash photolysis, was a major breakthrough, transforming them from hypothetical intermediates into observable chemical entities. careerchem.comnih.gov

Overview of Advanced Methodologies for Enol Investigation

Modern research on transient enols like this compound relies on a suite of sophisticated techniques designed to generate and detect short-lived species. nih.gov

Flash Photolysis: This is a cornerstone technique where a high-intensity light pulse is used to initiate a photochemical reaction that produces the enol in high concentration. careerchem.com The subsequent decay of the enol back to its keto form is then monitored using time-resolved spectroscopy, typically UV-Vis spectroscopy, allowing for the determination of ketonization rates. researchgate.netcareerchem.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy are crucial for both identifying and quantifying enols. numberanalytics.com While NMR and IR are excellent for studying stable enols, UV-Vis spectroscopy is particularly suited for transient enols due to its sensitivity and rapid data acquisition capabilities. careerchem.comnumberanalytics.com

Mass Spectrometry: Techniques like neutralization-reionization mass spectrometry have been used to generate and characterize enols in the gas phase, providing fundamental data on their intrinsic stability and fragmentation patterns. nih.gov

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling keto-enol tautomerism. cdnsciencepub.comtandfonline.com These methods can predict equilibrium constants, activation barriers for interconversion, and the effects of solvent and structure on enol stability, complementing experimental findings. cdnsciencepub.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound, treating it as a case study in the broader field of transient enol chemistry. The primary objectives are:

To elucidate the fundamental importance of enol intermediates in key chemical and biological processes.

To detail the specific properties of the phenylacetaldehyde–this compound system and its utility as a research model.

To trace the historical progress in understanding unstable enols, from early theories to modern characterization.

To summarize the advanced experimental and computational methods that have enabled the direct study of these fleeting molecules.

By adhering strictly to this outline, the article will deliver a thorough and authoritative examination of this compound's chemistry, grounded in established research findings.

Research Data on Keto-Enol Systems

The study of keto-enol tautomerism often involves the precise measurement of equilibrium constants (KE) and rate constants for ketonization. Below are tables summarizing key data for related systems, illustrating the quantitative aspects of enol chemistry.

Table 1: Keto-Enol Equilibrium Constants (pKE) for Selected Carbonyl Compounds The pKE value is the negative logarithm of the keto-enol equilibrium constant (KE = [Enol]/[Keto]). A higher pKE value indicates a lower concentration of the enol at equilibrium.

| Compound | pKE (-log KE) | Notes |

| 2-Phenylacetylthiophene | 6.45 | Determined by combining rates of enolization and ketonization. researchgate.net |

| α-Cyano-α-phenylacetic acid | 7.22 | Relates the un-ionized carboxylic acid to the un-ionized enol. researchgate.netcareerchem.com |

| Phenylacetaldehyde | 1.44 (for trans-enol) | Determined in aqueous solution. The cis-enol is less stable. rsc.org |

| Acetophenone | 6.37 | Reference value for a simple aromatic ketone. |

| Acetylacetone | -0.4 | Enol form is significantly stabilized by intramolecular hydrogen bonding. cdnsciencepub.com |

Table 2: Ketonization Rate Data for Enols This table shows how the rate of conversion from the enol back to the keto form can be catalyzed.

| Enol | Catalyst | Rate Constant (k) | Conditions |

| Enol of α-Cyano-α-phenylacetic acid | Hydronium ion (H₃O⁺) | Varies with pH | Aqueous solution, 25 °C researchgate.net |

| Enol of 2-Phenylacetylthiophene | Hydronium ion (H₃O⁺) | 4.28 x 10⁴ M⁻¹s⁻¹ | Aqueous buffer solutions researchgate.net |

| Enol of 2-Phenylacetylthiophene | Acetate Buffer | 14.0 M⁻¹s⁻¹ | Aqueous buffer solutions researchgate.net |

Structure

3D Structure

Properties

CAS No. |

4365-04-2 |

|---|---|

Molecular Formula |

C8H8O |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(E)-2-phenylethenol |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H/b7-6+ |

InChI Key |

XLLXMBCBJGATSP-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/O |

Canonical SMILES |

C1=CC=C(C=C1)C=CO |

Origin of Product |

United States |

Thermodynamic and Kinetic Aspects of 2 Phenylethenol Tautomerism

Keto-Enol Tautomeric Equilibrium of Phenylacetaldehyde (B1677652) and 2-Phenylethenol

The equilibrium between phenylacetaldehyde and this compound lies predominantly towards the more stable keto form, a common characteristic for many simple carbonyl compounds. libretexts.org This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. libretexts.org

Equilibrium Constants and Enol Content Determination Methodologies

The determination of the keto-enol equilibrium constant (KT = [enol]/[keto]) for a system like phenylacetaldehyde is complicated by the potential for the enol to exist as both cis and trans isomers (more accurately described as E and Z isomers). A specific methodology has been developed to determine individual keto-enol equilibrium constants and acid dissociation constants for such systems in aqueous solutions. rsc.orgrsc.org

For phenylacetaldehyde in an aqueous solution, the enol can exist as two geometric isomers, (E)-2-phenylethenol and (Z)-2-phenylethenol. Research has established the equilibrium ratios for these isomers. rsc.orgrsc.org

| Condition | (Z)-Enol : (E)-Enol Ratio | Reference |

|---|---|---|

| Acidic and Neutral Solutions | 35 : 65 | rsc.orgrsc.org |

| Basic Solution (Enolate Ions) | 20 : 80 | rsc.orgrsc.org |

Influence of Substituents and Conjugation on Tautomeric Ratios

The presence of the phenyl group in phenylacetaldehyde plays a crucial role in the stability of its enol tautomer, this compound. In general, conjugation can stabilize the enol form. libretexts.org For this compound, the carbon-carbon double bond of the enol is in conjugation with the aromatic phenyl ring. This extended π-system provides additional resonance stabilization that is not present in the enol of a simple aldehyde like acetaldehyde (B116499). This stabilization, while not enough to make the enol the major tautomer, increases the enol content relative to non-conjugated systems.

Substituents on the phenyl ring or at the α-carbon can further influence the tautomeric ratio. Electron-withdrawing groups on the phenyl ring can increase the acidity of the α-protons, which can affect the rate of enolization, while both electron-withdrawing and electron-donating groups can alter the stability of the conjugated π-system of the enol. researchgate.net

Kinetics of Interconversion between this compound and Phenylacetaldehyde

The interconversion between this compound and phenylacetaldehyde is typically slow in neutral media but can be significantly accelerated by the presence of acid or base catalysts. libretexts.orgmasterorganicchemistry.com The catalytic pathways involve proton transfer steps that facilitate the rearrangement of bonds.

Acid-Catalyzed Tautomerization Mechanisms

Under acidic conditions, the tautomerization process is initiated by the protonation of the carbonyl oxygen of phenylacetaldehyde. libretexts.orgpearson.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon and makes the α-protons more acidic. A weak base, such as water or the conjugate base of the acid catalyst, then removes a proton from the α-carbon. libretexts.orglibretexts.org This is typically the rate-determining step. libretexts.orgmasterorganicchemistry.com The subsequent rearrangement of electrons results in the formation of the carbon-carbon double bond and the hydroxyl group of this compound, regenerating the acid catalyst. libretexts.org

Mechanism of Acid-Catalyzed Enolization:

Protonation of the carbonyl oxygen: The carbonyl oxygen of phenylacetaldehyde is protonated by an acid (H-A), forming a resonance-stabilized oxonium ion.

Deprotonation of the α-carbon: A base (A⁻ or H₂O) removes a proton from the carbon adjacent to the carbonyl group (the α-carbon).

Formation of the enol: The electrons from the C-H bond shift to form a C=C double bond, and the electrons from the C=O π-bond move to the oxygen atom, neutralizing it and forming the hydroxyl group of this compound.

Base-Catalyzed Tautomerization Mechanisms

In the presence of a base, the mechanism for tautomerization involves the initial removal of an α-proton from phenylacetaldehyde. libretexts.orgchemtube3d.com This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom. Subsequent protonation of the oxygen atom of the enolate by a proton source, such as water (which is formed when the base abstracts the α-proton), yields the enol, this compound, and regenerates the basic catalyst. libretexts.orgpdx.edu

Mechanism of Base-Catalyzed Enolization:

Deprotonation of the α-carbon: A base (B:) removes a proton from the α-carbon of phenylacetaldehyde.

Formation of the enolate ion: The electrons from the C-H bond form a carbanion, which is in resonance with the enolate form where the negative charge resides on the oxygen atom.

Protonation of the enolate oxygen: The oxygen of the enolate ion is protonated by the conjugate acid of the base (H-B⁺) to form the this compound.

Uncatalyzed and Solvent-Mediated Proton Transfer Pathways

While tautomerization is significantly slower without a catalyst, the solvent can play a role in mediating the necessary proton transfers. In polar protic solvents like water or alcohols, solvent molecules can act as both weak acids and weak bases, facilitating the proton shuttle required for interconversion.

The solvent can influence the tautomeric equilibrium by differentially solvating the keto and enol forms. orientjchem.orgmdpi.com Polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding to the carbonyl oxygen. orientjchem.org The enol form, while capable of hydrogen bonding through its hydroxyl group, is generally less polar. The ability of the solvent to form or disrupt intramolecular hydrogen bonds in the enol can also affect its stability. nih.gov Therefore, the choice of solvent can shift the equilibrium position and affect the rate of the uncatalyzed tautomerization by providing a medium through which protons can be transferred, albeit less efficiently than with a strong acid or base catalyst.

Kinetic Isotope Effects in Tautomerization Dynamics

The study of kinetic isotope effects (KIEs) provides valuable insight into the mechanism and rate-determining steps of a reaction. In the context of this compound tautomerization, substituting a hydrogen atom involved in the transfer with its heavier isotope, deuterium (B1214612), can significantly alter the reaction rate. This effect arises primarily from the difference in zero-point vibrational energies between a C-H (or O-H) bond and a C-D (or O-D) bond.

While specific KIE studies on this compound are not extensively documented, data from the parent compound, vinyl alcohol, offers a relevant comparison. The tautomerization of vinyl alcohol to acetaldehyde can be stabilized by controlling the water concentration and utilizing the kinetic favorability of the deuterium-produced KIE. For this process, a notable primary kinetic isotope effect is observed:

kH+/kD+ = 4.75

This value indicates that the proton transfer is nearly five times faster than the deuteron (B1233211) transfer, a finding consistent with the C-H bond being broken in the rate-determining step of the tautomerization. The heavier mass of deuterium leads to a lower zero-point energy and a stronger bond, thus requiring more energy to break and slowing down the reaction. Such principles are directly applicable to the this compound system, where the transfer of the alpha-proton from phenylacetaldehyde to form the enol is a critical step in the mechanism.

Energetics of this compound Tautomerization

The relative stability of the keto and enol tautomers and the energy barrier separating them dictate the position of the equilibrium and the rate of interconversion. These energetic aspects are defined by the free energy profile of the reaction.

Free Energy Profiles and Reaction Barriers

The free energy profile for the keto-enol tautomerization maps the energy of the system as it progresses from the keto form (phenylacetaldehyde) to the enol form (this compound) via a high-energy transition state. The peak of this profile represents the activation energy (ΔG‡), or reaction barrier, which must be overcome for the tautomerization to occur.

Direct experimental or computational data for the activation barrier of phenylacetaldehyde tautomerization is scarce. However, computational studies on analogous systems provide a reasonable estimation of the magnitude of this barrier. For the uncatalyzed tautomerization of the parent vinyl alcohol to acetaldehyde, a high activation barrier of approximately 51.9 kcal/mol has been calculated, rendering the process very slow at room temperature in the absence of a catalyst.

Computational studies on a more complex, yet structurally related molecule, 3-phenyl-2,4-pentanedione, reveal the influence of the phenyl group and the surrounding medium on the activation energy. The calculated energy barriers for the tautomerization of this compound are presented below.

| Medium | Activation Barrier (kcal/mol) |

|---|---|

| Gas Phase | 30.61 |

| Cyclohexane | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

These values, while not specific to this compound, illustrate that a substantial energy barrier exists for tautomerization and that polar solvents can slightly increase this barrier. It is expected that the tautomerization of this compound would also exhibit a significant activation barrier, making the uncatalyzed interconversion a slow process.

Enthalpic and Entropic Contributions to Relative Tautomer Stability

Enthalpic Contributions (ΔH): For most simple aldehydes and ketones, the keto form is enthalpically favored over the enol form. This is primarily due to the greater strength of the carbon-oxygen double bond (C=O) in the keto tautomer compared to the carbon-carbon double bond (C=C) in the enol tautomer. The difference in bond energies typically results in the keto form being more stable by about 10-15 kcal/mol. In the case of this compound, the phenyl group's ability to conjugate with the C=C double bond in the enol form provides a significant stabilizing effect. However, this is often not enough to overcome the inherent stability of the C=O bond in phenylacetaldehyde.

Experimental studies on the keto-enol equilibrium of phenylacetaldehyde in aqueous solution have determined the relative amounts of the cis and trans enol isomers.

| Tautomer | Equilibrium Ratio (Acidic/Neutral) | Equilibrium Ratio (Basic) |

|---|---|---|

| cis-2-Phenylethenol | 35% | 20% |

| trans-2-Phenylethenol | 65% | 80% |

Note: These ratios represent the composition of the enol portion at equilibrium.

The data indicates that while the enol form exists, the keto form (phenylacetaldehyde) is generally the major species at equilibrium. The relative stability of the tautomers can also be seen in the calculated electronic energy differences for related compounds. For 3-phenyl-2,4-pentanedione, the keto form is more stable than the enol form in both the gas phase and in various solvents.

Entropic Contributions (ΔS): The entropy change for tautomerization is generally small. The conversion of a keto form to a more ordered, and sometimes hydrogen-bonded, cyclic enol form can lead to a decrease in entropy, which would slightly disfavor the enol. However, for acyclic systems like this compound, the entropic contribution is often considered minor compared to the enthalpic term. The equilibrium is therefore largely dictated by the enthalpy change, which favors the phenylacetaldehyde tautomer.

Synthesis and Advanced Generation Methodologies for 2 Phenylethenol

Gas-Phase Synthesis of Unstable Enols, including 2-Phenylethenol Precursors

The gas phase offers a unique environment for the generation and characterization of highly reactive, short-lived species like enols by minimizing intermolecular reactions.

Flash Vacuum Pyrolysis (FVP) Techniques for Enol Generation

Flash vacuum pyrolysis (FVP) is a powerful technique for creating reactive molecules under unimolecular conditions. The process involves subliming a precursor through a heated quartz tube under high vacuum, with the products being rapidly quenched on a cold surface. scripps.edu This method is particularly suited for generating unstable enols from appropriate precursors by inducing intramolecular rearrangements or eliminations. scripps.eduacs.org

The FVP apparatus typically consists of a sublimation oven, a pyrolysis tube, and a cold trap. scripps.eduuq.edu.au The short contact time in the hot zone (milliseconds) and the low pressure minimize bimolecular collisions, allowing for the isolation of kinetically favored products. scripps.edu For enol generation, precursors are designed to undergo clean, high-yield thermal decomposition. For example, FVP of Meldrum's acid derivatives has been shown to sequentially form enol tautomers and ketenes, which can be observed by IR spectroscopy at low temperatures. uq.edu.au While not specifically detailing this compound, the methodology is directly applicable. A suitable precursor for this compound could be a derivative of phenylacetic acid designed to eliminate a small, stable molecule upon heating.

Table 1: Key Parameters in Flash Vacuum Pyrolysis for Reactive Intermediate Generation

| Parameter | Typical Range | Significance |

| Temperature | 200–1100 °C | Provides activation energy for the desired unimolecular reaction. scripps.eduacs.org |

| Pressure | High Vacuum (e.g., < 1 mTorr) | Minimizes intermolecular collisions, favoring intramolecular processes. scripps.eduacs.org |

| Contact Time | Milliseconds | Prevents decomposition of the desired product and secondary reactions. scripps.edu |

| Precursor Design | Volatile, thermally labile | Must be stable enough to sublime but decompose cleanly at the pyrolysis temperature. |

Photochemical Generation of Enols from Suitable Precursors

Photochemical methods provide an alternative route to generate enols in the gas phase or in solution under mild conditions. The process known as photoenolization is a well-established method for producing hydroxy-substituted ortho-xylylenes, which are structurally related to enols. iupac.org This reaction is analogous to the Norrish Type II reaction, involving an intramolecular hydrogen atom transfer from a gamma-carbon to an excited carbonyl oxygen. iupac.org

For the generation of this compound, a suitable precursor would be an aromatic ketone with an ortho-alkyl group containing a gamma-hydrogen, such as 2-ethylbenzophenone. Upon UV irradiation, the excited ketone would abstract a hydrogen atom to form a biradical intermediate, which is the triplet state of the corresponding xylylene, that can then tautomerize to the enol. iupac.org These "photoenols" are often transient, with lifetimes ranging from nanoseconds to minutes, and can be studied using techniques like laser flash photolysis. iupac.org

Table 2: Examples of Photochemical Precursors for Enol Generation

| Precursor Type | Reaction Type | Intermediate | Product Type |

| ortho-Alkyl Aromatic Ketones | Photoenolization (Norrish Type II) | Biradical | Photoenol (o-xylylene) iupac.org |

| 2-Indanones | CO Elimination | Biradical | ortho-Xylylene iupac.org |

| Aldehydes | Photoinduced γ-hydrogen transfer | Biradical | Photoenol iupac.org |

Radical-Mediated Pathways to Enol Formation

Radical-mediated reactions offer a versatile approach to complex molecules and can be engineered to produce enol intermediates. These pathways often involve the generation of a carbon-centered radical which can then undergo a specific reaction cascade. mdpi.comtdl.org One general pathway involves the addition of a radical to an alkyne, followed by subsequent steps such as hydrogen atom transfer (HAT), cyclization, or trapping. mdpi.com

A plausible radical-mediated route to an enol like this compound could involve the formation of an oxygen-centered radical that subsequently abstracts a hydrogen atom. For instance, the metallo-radical activation of certain organic precursors using cobalt(II) complexes can generate a cobalt(III)-carbene radical intermediate. acs.org This intermediate can participate in intramolecular hydrogen atom transfer, leading to the formation of a new C-O bond and an enol ether product, which serves as a stable surrogate for the enol itself. acs.org The key is the controlled generation of a radical species that can undergo a planned rearrangement or abstraction to yield the enol structure. tdl.org

Solution-Phase Approaches for Transient Enol Synthesis

While gas-phase methods are excellent for fundamental studies, solution-phase synthesis is often more practical for trapping experiments and subsequent reactions.

Controlled Hydrolysis of Enol Ethers and Enol Esters

The controlled hydrolysis of stable enol derivatives, such as enol ethers or enol acetates, is a common and effective method for the transient generation of enols in solution. researchgate.netnsf.gov These precursors are essentially "masked" enols that can be unmasked under specific conditions.

The hydrolysis is typically acid-catalyzed. The choice of acid is crucial to prevent unwanted side reactions, such as the migration of the double bond to form a more stable conjugated system. For example, the use of aqueous oxalic acid has been shown to facilitate the rapid hydrolysis of enol ethers to the corresponding ketones, presumably via a transient enol intermediate, without causing double bond isomerization. researchgate.net This contrasts with the use of stronger mineral acids, which often lead to the conjugated ketone. researchgate.net Similarly, enol esters can be hydrolyzed to generate enols, which are then typically converted to the corresponding ketone. nsf.gov

Table 3: Comparison of Hydrolysis Conditions for Enol Generation

| Reagent | Substrate | Key Advantage | Ref. |

| Aqueous Oxalic Acid | Enol Ethers | Rapid hydrolysis without double bond migration. | researchgate.net |

| Ruthenium Complexes / H₂O | Enol Ethers | Dehydrogenative synthesis of esters via a proposed hydration step. | nih.gov |

| Standard Mineral Acids | Enol Ethers | Effective hydrolysis, but risk of isomerization to conjugated ketones. | researchgate.net |

Organometallic Catalyzed Routes to Enols

Organometallic catalysis provides a powerful and versatile platform for the synthesis of enolates, the conjugate bases of enols, which can be considered direct precursors to enols upon protonation. mdpi.combdu.ac.in Many transition-metal-catalyzed reactions proceed through intermediates that are effectively metal enolates.

For example, nickel-hydride (NiH) catalyzed reactions can be used for the reductive hydroalkylation and hydroarylation of enol esters and ethers. chinesechemsoc.org These reactions proceed through the in-situ generation of an α-oxoalkyl organonickel species, which is a form of a metal enolate. chinesechemsoc.org Similarly, copper-catalyzed conjugate additions of organometallic reagents to α,β-unsaturated carbonyl compounds are well-established methods that generate metal enolate intermediates. beilstein-journals.org These enolates can then be trapped by electrophiles or protonated to yield the keto tautomer, implying the transient existence of the enol form. The Wacker oxidation, a palladium-catalyzed process, is also proposed to proceed through an enol complex intermediate. bdu.ac.in

Table 4: Organometallic Methods Generating Enol/Enolate Intermediates

| Catalytic System | Reaction Type | Key Intermediate | Ref. |

| NiH-Catalysis | Reductive Hydrocarbonation of Enol Esters | α-Oxoalkyl Organonickel Species | chinesechemsoc.org |

| Copper/Chiral Ligands | Conjugate Addition to Enals/Enones | Copper Enolate | beilstein-journals.org |

| Palladium(II) | Wacker Oxidation of Alkenes | Enol Complex | bdu.ac.in |

| Cobalt(II) Porphyrins | Carbene Transfer Reactions | Cobalt(III)-Carbene Radical | acs.org |

Green Chemistry Principles Applied to Enol Synthesis

The application of green chemistry principles to the synthesis of enols, including this compound (also known as 2-phenylethanol (B73330) or 2-PE), has gained significant traction as industries seek more sustainable and environmentally responsible manufacturing processes. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. rajdhanicollege.ac.inkharagpurcollege.ac.in The synthesis of this compound, a valuable compound in the fragrance, food, and pharmaceutical industries, provides a clear example of this shift from traditional chemical methods to greener alternatives. rsc.orgnih.gov

A primary focus of green synthesis for this compound is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations. researchgate.net This approach often operates under mild conditions (ambient temperature and neutral pH), reducing energy consumption and the need for harsh reagents. researchgate.net Biocatalytic routes frequently utilize renewable feedstocks, such as sugars or amino acids, aligning with the green chemistry principle of moving away from depleting petrochemical sources. nih.govwordpress.comreagent.co.uk

Biocatalysis using Whole Cells and Enzymes

Researchers have extensively explored the use of various microorganisms and their enzymes for the production of this compound. The Ehrlich pathway, a natural metabolic route in organisms like the yeast Saccharomyces cerevisiae, is commonly exploited for this purpose. nih.gov This pathway converts amino acids, specifically L-phenylalanine, into fusel alcohols like this compound. nih.gov

Recent advancements have focused on developing engineered microbial strains and enzymatic cascades to improve the efficiency and yield of this biotransformation. For instance, recombinant Escherichia coli has been engineered to express specific enzymes for the one-pot conversion of L-phenylalanine into this compound. nih.govresearchgate.net In one study, a modular cascade biocatalysis approach was developed using an aromatic aldehyde formation module and an aldehyde reduction module in recombinant E. coli. nih.govresearchgate.net This system achieved a 97% conversion of 50 mM L-phenylalanine to produce 5.95 g/L of this compound. nih.govresearchgate.net The process demonstrates high atom economy and operates in an aqueous medium, minimizing the use of hazardous organic solvents. nih.govresearchgate.netrsc.org

Fungal biocatalysis has also shown promise. Various fungal strains, such as Beauveria bassiana and Rhizopus arrhizus, have been used for the stereoselective oxidation of this compound to produce other valuable chiral compounds, demonstrating the versatility of biocatalytic systems. mdpi.com The use of whole-cell biocatalysts, both in free and immobilized forms, offers advantages such as cost-effectiveness and operational simplicity. researchgate.netresearchgate.net For example, whole cells of Baker's Yeast (Saccharomyces cerevisiae) have been successfully used for the biocatalytic reduction to synthesize this compound in mixtures of glycerol (B35011) and water. researchgate.net

| Biocatalyst | Substrate | Key Findings | Yield/Concentration | Molar Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Recombinant Escherichia coli (Cascade Biocatalysis) | L-phenylalanine | One-pot biotransformation using engineered enzymatic modules. | 5.95 g/L | 97% conversion | nih.govresearchgate.net |

| Saccharomyces cerevisiae (Screened Strain) | Not specified, medium optimization | Optimization of medium composition using orthogonal design. | 4.654 g/L | 0.63 molar yield | cjcatal.com |

| Saccharomyces cerevisiae (Optimized Medium) | Not specified, medium optimization | Response surface methodology used for medium optimization. | 4.815 g/L (max) | Not specified | cjcatal.com |

| Pseudomonas putida (Engineered Strain) | Glucose | De novo biosynthesis from a simple sugar. | ~50-60 ppm | Not specified | nih.gov |

Greener Catalytic Hydrogenation

While traditional chemical synthesis routes like the Grignard reaction or Friedel-Crafts alkylation are effective, they often involve hazardous materials such as diethyl ether, ethylene (B1197577) oxide, and AlCl₃, which can lead to significant effluent problems. google.com Greener alternatives have been developed, including the catalytic hydrogenation of styrene (B11656) oxide. google.com

This method uses a catalyst, such as palladium on a basic support like magnesia (MgO), to selectively hydrogenate styrene oxide to this compound. epa.gov The use of a basic support was found to be crucial for high selectivity, achieving over 98% selectivity to this compound even at nearly total conversion of the styrene oxide. epa.gov This process can eliminate the use of more dangerous reagents and solvents associated with classical methods. google.com Further innovation includes photocatalytic approaches where redox equivalents are generated using a semiconductor photocatalyst, like gold-doped titanium dioxide (Au/TiO₂), to drive the reaction, representing a formal anti-Markovnikov addition of water to styrenes in a two-step process. researchgate.net

| Catalyst System | Substrate | Key Features | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Palladium on Magnesia (Pd/MgO) | Styrene Oxide | Gas-phase hydrogenation; basic support enhances selectivity. | >98% selectivity | epa.gov |

| Supported Platinum Group Metals | Styrene Oxide | Uses an organic or inorganic base as a promoter in an alcohol solvent. | High purity and selectivity | google.com |

| Au/TiO₂ Photocatalyst | Styrene | Two-step process involving photocatalytic epoxidation and subsequent hydrogenation. | Efficient formal anti-Markovnikov addition | researchgate.net |

The continuous development of these green methodologies underscores a commitment to sustainable chemical production. By focusing on biocatalysis with renewable feedstocks and designing safer chemical pathways with improved atom economy, the synthesis of this compound and other enols is becoming progressively more aligned with the principles of green chemistry. rsc.orgrsc.org

Spectroscopic Characterization and Dynamic Probes of 2 Phenylethenol

Matrix Isolation Spectroscopy for Structural Elucidation of 2-Phenylethenol

Matrix isolation is a powerful technique that involves trapping reactive species in an inert, cryogenic matrix, thereby allowing for detailed spectroscopic analysis.

Infrared (IR) Spectroscopic Fingerprints and Vibrational Assignments

Infrared (IR) spectroscopy, when combined with matrix isolation, provides a high-resolution vibrational spectrum of isolated molecules. mdpi.com This method allows for the separation of spectral signatures of different conformers of a molecule with the aid of computational calculations. mdpi.com For molecules with hydroxyl groups not involved in intramolecular hydrogen bonds, the νOH band is typically observed in the range of 3643–3637 cm⁻¹ in an argon matrix. mdpi.com The specific vibrational frequencies can be assigned to particular molecular motions, creating a unique "fingerprint" for the compound and its conformers. While specific, detailed vibrational assignments for this compound are not extensively documented in the provided results, the principles of matrix-isolation IR spectroscopy are well-established for similar molecules like meta-fluorophenol and various alcohols. mdpi.comrsc.org The technique has proven crucial in correcting initial assignments of conformers and dimers in compounds like phenylmethanol. rsc.org

Ultraviolet/Visible (UV/Vis) Absorption Characteristics of Enols

UV/Vis spectroscopy probes the electronic transitions within a molecule. taylorandfrancis.com Enols, like other conjugated systems, exhibit characteristic absorptions in the UV/Vis region. Generally, the absorption wavelength lies between 200–400 nm for UV spectroscopy and 400–800 nm for visible spectroscopy. taylorandfrancis.com The keto-enol tautomerism can be studied using UV/Vis spectroscopy, as the enol and keto forms often have distinct absorption maxima. semanticscholar.org For instance, in some systems, the enol form shows a strong absorption band around 260 nm in non-polar solvents, while the keto form might absorb at shorter wavelengths in polar solvents. semanticscholar.org The position of the maximum absorption wavelength (λmax) is influenced by factors such as conjugation and solvent polarity. semanticscholar.orgmasterorganicchemistry.com For example, increased conjugation tends to shift λmax to longer wavelengths. masterorganicchemistry.com In the case of 2-phenylethanol (B73330), a related compound, the S1 ← S0 origin band for its gauche conformer is centered at 37,621.296 cm⁻¹. aip.org UV/Vis spectra of enols can be influenced by irradiation, with UV light potentially converting the enol to a trans-keto form, which may then revert to the enol form through thermal back-isomerization or upon irradiation with visible light. researchgate.net

Conformational Analysis of this compound in Cryogenic Matrices

The flexibility of molecules like this compound can lead to the existence of multiple conformers, which are different spatial arrangements of the same molecule. researchgate.net Matrix isolation techniques are instrumental in studying these conformers by trapping them at low temperatures, preventing interconversion. researcher.life For the related molecule 2-phenylethanol, two primary conformers, gauche and anti, have been identified using high-resolution spectroscopy and ab initio calculations. nih.gov The gauche conformer is stabilized by an OH...π hydrogen bond and is the most stable form in the neutral state. nih.gov However, upon ionization, this hydrogen bond can break, leading to conformational changes. nih.gov The study of these conformers is crucial as their different shapes and intrinsic properties can influence their chemical behavior. researchgate.net While direct conformational analysis of this compound in cryogenic matrices is not detailed in the search results, the methodologies applied to 2-phenylethanol provide a clear framework for how such an analysis would be conducted. researchgate.netnih.govacs.org

Time-Resolved Spectroscopic Investigations of Enol Dynamics

Time-resolved spectroscopy allows for the study of molecular dynamics on extremely short timescales, providing insights into reaction mechanisms and the lifetimes of transient species.

Ultrafast Spectroscopy for Excited State Proton Transfer (ESIPT) Kinetics

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been electronically excited. This process is often studied using ultrafast spectroscopic techniques. acs.org For some phenolic compounds, ESIPT can occur from the hydroxyl group to a carbon atom of an adjacent aromatic ring, leading to the formation of a keto tautomer, such as a quinone methide. nih.govnih.gov The kinetics of this proton transfer can be monitored using steady-state and time-resolved fluorescence spectroscopy. acs.org For example, in the case of 2-phenylphenol (B1666276), ESIPT to the 2'-carbon position has been observed. nih.gov The efficiency and pathway of ESIPT can be influenced by the solvent environment. nih.gov

Femtosecond Transient Absorption Spectroscopy for Reaction Intermediates

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for detecting and characterizing short-lived reaction intermediates. rsc.org This technique allows for the direct observation of species that are generated during a photochemical reaction. nih.govtum.de For instance, in the study of 2-phenylphenol and 2-phenyl-1-naphthol, fs-TAS was used to directly probe the formation of quinone methide species resulting from ESIPT. nih.gov The transient absorption spectra revealed species absorbing around 485 nm and 520 nm, which were assigned to different quinone methide isomers. nih.gov The intensity of these transient signals can provide information about the efficiency of the formation of these intermediates. nih.gov Fs-TAS is also crucial for understanding electron transfer kinetics in photocatalysis. rsc.org

Soft X-ray Spectroscopy for Ultrafast Electronic Rearrangements

Soft X-ray spectroscopy has emerged as a powerful technique for probing the electronic structure of molecules with atomic specificity and ultrafast time resolution. acs.org This method is particularly suited for investigating dynamic processes such as the tautomerization of this compound, where rapid electronic and structural changes occur. nih.govnih.gov While direct studies on this compound are not extensively documented, research on analogous systems, such as the photoinduced enol-keto tautomerization of 2-(2'-hydroxyphenyl)benzothiazole (HBT), provides significant insight into the potential applications for this compound. nih.govresearchgate.netarxiv.org

In a typical pump-probe experiment, an ultraviolet (UV) laser pulse excites the molecule, initiating the chemical transformation (e.g., enol to keto tautomerization). A precisely delayed soft X-ray pulse then probes the system's transient state by exciting core electrons (e.g., from the oxygen 1s orbital) to unoccupied valence orbitals. acs.orgnih.gov The resulting X-ray absorption spectrum is highly sensitive to the local electronic environment of the absorbing atom. nih.gov

For the this compound/phenylacetaldehyde (B1677652) system, this technique could map the electronic rearrangements during tautomerization. By tuning the soft X-ray energy to the oxygen K-edge, one could distinguish between the enolic C-O single bond and the ketonic C=O double bond. This provides a direct view of the charge relocation dynamics as the proton transfer occurs. acs.orgnih.gov Simulations on HBT show that time-resolved X-ray absorption spectroscopy (TRXAS) can track the evolution of frontier molecular orbitals (HOMO and LUMO) at the proton donor and acceptor sites, revealing the mechanism of proton-coupled electron transfer (PCET) on a femtosecond timescale. nih.govnih.govresearchgate.net This methodology allows researchers to observe the distinct stages of charge relocation and determine whether the electronic and nuclear motions are concerted or sequential. arxiv.org

Advances in both accelerator-based sources like free-electron lasers and tabletop high-harmonic generation (HHG) systems now enable experiments with the necessary femtosecond to attosecond temporal resolution to capture these ultrafast events. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enol Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the keto-enol tautomerism between phenylacetaldehyde and its enol form, this compound. The interconversion between these two tautomers is often slow on the NMR timescale, which allows for the simultaneous observation and quantification of both species in solution. thermofisher.comasu.edu

Real-Time NMR Monitoring of Keto-Enol Equilibria

Real-time monitoring of the keto-enol equilibrium of this compound is readily achievable using ¹H NMR spectroscopy. thermofisher.com Because the proton environments in the keto form (phenylacetaldehyde) and the enol form (this compound) are distinct, separate signals appear for each tautomer in the NMR spectrum. asu.edu

For instance, the aldehydic proton of phenylacetaldehyde gives a characteristic signal, while the vinylic proton and the hydroxyl proton of this compound appear at different chemical shifts. The methylene (B1212753) protons adjacent to the carbonyl group in the keto form are also distinct from the protons in the enol. pressbooks.pubnanalysis.com

By integrating the signal areas corresponding to each form, the relative concentrations can be determined, and the equilibrium constant (K_eq = [enol]/[keto]) can be calculated. thermofisher.comwalisongo.ac.id This non-destructive technique allows for the study of the equilibrium under various conditions without altering the sample. nih.gov The progress of reactions involving enolates or enamines, which are closely related to enols, has been successfully monitored in situ using ¹H NMR to determine reaction kinetics and elucidate mechanisms. nih.govacs.org Benchtop NMR spectrometers, which can be placed directly in a fume hood, have further simplified the real-time monitoring of such chemical reactions. rsc.org

Solvent and Temperature Effects on NMR Spectral Signatures

The position of the keto-enol equilibrium and the corresponding NMR spectral signatures are highly sensitive to both the solvent and temperature. walisongo.ac.idresearchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role in determining the ratio of keto to enol tautomers at equilibrium. asu.edu Generally, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can stabilize the more polar keto form, while non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. researchgate.net Studies on related β-dicarbonyl compounds show a distinct shift in equilibrium depending on the solvent's ability to act as a hydrogen bond donor or acceptor. researchgate.netemerginginvestigators.org For example, in CDCl₃, the enol form is often more prevalent than in DMSO-d₆, where the keto form is favored. researchgate.net This change is directly observable in the ¹H NMR spectrum through the relative intensities of the keto and enol signals.

Temperature Effects: Varying the temperature of the NMR experiment affects the equilibrium constant. By measuring K_eq at different temperatures, the thermodynamic parameters of the tautomerization—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—can be determined using the van't Hoff equation. asu.edu Typically, the signals in the NMR spectrum may broaden or coalesce as the temperature increases, indicating a faster rate of interconversion between the tautomers. In DMSO-d₆, alcohol OH signals are known to shift to a lower field (δ 4.0 to 6.0 ppm) and often exhibit vicinal coupling, a feature that can be temperature-dependent. msu.edu

Below is a table summarizing typical ¹H NMR chemical shifts for 2-phenylethanol in chloroform-d, a common non-polar solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.27 - 7.35 | multiplet | |

| -CH₂- (alpha to OH) | 3.86 | triplet | 6.7 |

| -CH₂- (beta to OH) | 2.89 | triplet | 6.7 |

| -OH | 2.18 | broad singlet | |

| Data sourced from consistent values reported for 2-phenylethanol in CDCl₃. rsc.orgacademicjournals.orgchemicalbook.com |

Advanced NMR Techniques for Characterizing Reactive Enols

While 1D ¹H and ¹³C NMR provide essential information, advanced NMR techniques are invaluable for the unambiguous characterization of reactive and transient species like this compound, especially within a mixture of its keto tautomer.

2D Correlation Spectroscopy (COSY, HSQC, HMBC):

COSY (COrrelation SpectroscopY) identifies protons that are spin-spin coupled, helping to establish the connectivity of the carbon skeleton. For this compound, a COSY spectrum would show a cross-peak between the two methylene protons, confirming their adjacent relationship. sdsu.edursc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This is crucial for assigning the ¹³C spectrum, distinguishing, for example, the enolic carbons of this compound from the carbonyl and α-carbons of phenylacetaldehyde. sdsu.eduniscpr.res.in

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is extremely powerful for piecing together the molecular structure, confirming the phenyl group's attachment, and differentiating between isomers. sdsu.edursc.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a 2D NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. nih.govnih.gov This "chromatography by NMR" can effectively resolve the NMR spectra of the this compound enol and the phenylacetaldehyde keto form from the mixture, even if their signals overlap in a 1D spectrum. nih.govucsb.edu This is particularly useful for analyzing complex reaction mixtures containing reactants, intermediates, and products without physical separation. nih.gov

These advanced methods, often used in combination, provide a comprehensive picture of the molecular structure and dynamics of the keto-enol system. bmrb.iocreative-biostructure.com

Computational Chemistry and Theoretical Analysis of 2 Phenylethenol Systems

Quantum Chemical Calculations of 2-Phenylethenol Tautomeric Stability and Geometry

Quantum chemical calculations are fundamental in elucidating the structural and energetic properties of tautomeric systems. These methods provide insights into the relative stabilities of tautomers and their geometric parameters, which are often difficult to determine experimentally due to the transient nature of one of the forms.

Ab Initio and Density Functional Theory (DFT) Studies

The structural stability of 2-phenylethanol (B73330), the more stable tautomer, has been investigated using various computational methods. Studies employing Density Functional Theory (DFT) with the B3LYP functional and a 6-311G** basis set, as well as Møller-Plesset perturbation theory (MP2 and MP4(SDQ)), have consistently shown that 2-phenylethanol predominantly exists in non-planar gauche conformations. nih.gov The most stable of these, the Gg1 structure, is stabilized by a nonclassical intramolecular hydrogen bond between the hydroxyl hydrogen atom and the π-system of the phenyl ring. nih.govaip.org In contrast, the planar trans conformer is significantly higher in energy, indicating that dipolar interactions play a more crucial role than steric hindrance in determining the molecule's stability. nih.gov

For the less stable tautomer, this compound, computational studies on analogous systems provide insight. Generally, the keto form of a tautomeric pair is thermodynamically more stable than the enol form. figshare.com However, substituents can influence this equilibrium. For α-substituted acetaldehydes, it has been shown through ab initio molecular orbital theory that all considered substituents tend to stabilize the enol form relative to the keto form. rsc.org Semi-empirical methods like AM1 have been used to predict the pKa of phenylacetaldehyde (B1677652) enols, finding that the Z-enol is less acidic than the E-enol. cdnsciencepub.com

Table 1: Calculated Relative Energies of 2-Phenylethanol Conformers

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Gauche | MP2/cc-pVTZ | 0.00 | acs.org |

| Anti | MP2/cc-pVTZ | 7.03 | acs.org |

| Trans (planar) | DFT-B3LYP/6-311G** | Significantly higher than gauche | nih.gov |

Prediction of Spectroscopic Data and Vibrational Frequencies

Computational methods are invaluable for predicting spectroscopic data, which aids in the experimental identification and characterization of different conformers and tautomers. For 2-phenylethanol, vibrational frequencies have been computed at the B3LYP level of theory, allowing for tentative assignments of its normal modes based on experimental data. nih.gov

Furthermore, dispersed fluorescence (DF) spectroscopy, in conjunction with ab initio calculations (DFT/B3LYP/6-311++G**), has been employed to distinguish between rotational isomers of 2-phenylethanol. acs.org These studies revealed that the frequencies of certain vibrational modes, particularly the benzenoid 6a mode, are sensitive to the molecular conformation. acs.org This synergy between experimental spectroscopy and theoretical predictions is crucial for assigning the correct structures to observed spectral features.

Table 2: Selected Calculated Vibrational Frequencies for 2-Phenylethanol Conformers

| Vibrational Mode | Conformer | Calculated Frequency (cm⁻¹) | Method | Reference |

|---|---|---|---|---|

| Benzenoid 6a | Gauche | Sensitive to conformation | DFT/B3LYP/6-311++G** | acs.org |

| Benzenoid 6a | Anti | Sensitive to conformation | DFT/B3LYP/6-311++G** | acs.org |

| O-H Stretch | Gauche (Ggπ) | - | - | acs.org |

| O-H Stretch | Anti (At) | - | - | acs.org |

Molecular Dynamics (MD) Simulations of Tautomerization Pathways

Molecular dynamics simulations offer a way to explore the dynamic processes involved in tautomerization, including the influence of the surrounding environment and the identification of reaction pathways.

Implicit and Explicit Solvent Models in Reaction Dynamics

The choice of solvent model is critical in simulating chemical reactions in solution. Explicit solvent models treat individual solvent molecules, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. irbbarcelona.org However, they are computationally expensive. nih.govImplicit solvent models , on the other hand, represent the solvent as a continuous medium with average properties, which is computationally more efficient but may lack the detailed description of local interactions. nih.gov

In the context of tautomerization, the solvent can play a crucial role. For instance, in aqueous solution, keto-enol tautomerization can proceed through proton transfer involving solvent water molecules. muni.cz Theoretical studies using combined discrete/self-consistent reaction field (SCRF) models for cytosine tautomerism in water have shown that SCRF methods alone can overestimate the stability of enol tautomers. researchgate.net This highlights the importance of including some explicit solvent molecules in the calculations to accurately model the reaction. Molecular dynamics simulations of phenolic resins have utilized the NVT (Canonical) ensemble, where the number of atoms, system volume, and temperature are held constant, to study their properties. nih.gov

Characterization of Transition States and Intermediates

Identifying the transition state (TS) is key to understanding the mechanism and kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation barrier of the reaction. rowansci.com Computational methods can be used to locate and characterize these transition states. For the tautomerization of 2-nitrosophenol, the transition state was found to be planar, and the energy barrier was calculated at the MP4/6-311G*//MP2/6-31G** + ZPE level of theory. researchgate.net

For keto-enol tautomerizations, the reaction often proceeds through a high-energy transition state involving a 1,3-hydrogen shift. muni.cz In the case of 2-hydroxy-2-phenylacetaldehyde, a spontaneous proton-transfer reaction from the keto to the enol form was identified through computational simulations, with a calculated energy barrier of 12.3 kcal/mol in aqueous conditions using DFT. For the keto-enol tautomerization of substituted acetaldehydes, activation energies have been calculated at the G2 level of theory. figshare.com These calculations show that substituents can significantly affect the barrier height.

Table 3: Calculated Activation Energies for Analogous Keto-Enol Tautomerizations

| Reaction | Method | Activation Energy (kcal/mol) | Environment | Reference |

|---|---|---|---|---|

| Acetaldehyde (B116499) → Vinyl Alcohol | G2 | 64.5 | Gas Phase | figshare.com |

| 2-Hydroxyacetophenone → 2-Hydroxy-2-phenylacetaldehyde | DFT | 12.3 | Aqueous | |

| 2-Nitrosophenol Tautomerization | MP4/6-311G*//MP2/6-31G** + ZPE | 10.24 | Gas Phase | researchgate.net |

Analysis of Electronic Structure and Bonding in this compound

The electronic structure and bonding in this compound and its tautomer are central to their stability and reactivity. As previously mentioned, the gauche conformer of 2-phenylethanol is stabilized by an intramolecular π-hydrogen bond. aip.org This interaction involves the hydroxyl group and the aromatic ring, highlighting the importance of non-covalent interactions in determining the preferred conformation.

The electronic properties of the enol form are distinct from the keto form. A study combining experimental and theoretical vibrational analysis of 1-nitro-2-phenylethane and 2-phenylethanol revealed charge transfer effects (push-pull effect) by monitoring specific vibrational modes of their electrophilic and nucleophilic sites. nih.gov Solvent interactions were found to promote molecular conformations that affect the vibrational spectra of donor and acceptor groups. nih.gov

Analysis of the electronic density and molecular orbitals provides further insights. For instance, in the study of dimers of 2-phenylethanethiol (B1584568) and 2-phenylethanol, the nature of the intermolecular interactions was investigated through energy decomposition analysis, revealing the contributions of electrostatic and dispersion forces. acs.org Such analyses are crucial for understanding the subtle balance of forces that govern the structure and reactivity of these molecules.

Role of Conjugation and Aromaticity in Enol Stability

The stability of an enol relative to its corresponding keto tautomer is governed by a variety of factors, including substitution, solvent effects, hydrogen bonding, and electronic delocalization. scispace.com For this compound, the presence of the phenyl group introduces significant electronic factors—conjugation and aromaticity—that play a crucial role in its stability.

Aromaticity represents the most powerful stabilizing electronic factor. scispace.com While this compound itself is not an aromatic molecule in the way phenol (B47542) is, its stability is enhanced by the preservation of the benzene (B151609) ring's inherent aromaticity. The enol's double bond extends the aromatic π-system, a stabilizing interaction. In cases like phenol, the enol form is overwhelmingly favored because the alternative keto form (cyclohexa-2,4-dienone) would disrupt the aromaticity of the ring, incurring a significant energetic penalty. scispace.commaynoothuniversity.ie For this compound, the stabilization is less dramatic but follows the same principle: the enol structure benefits from electronic communication with the stable aromatic ring.

Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds (IMHBs) are another critical factor that can significantly stabilize specific molecular conformations. An IMHB is a non-covalent attractive interaction between a hydrogen atom covalently bonded to a donor atom (like oxygen) and a nearby acceptor atom or π-system within the same molecule. youtube.com The existence and strength of an IMHB depend on the molecule's ability to adopt a conformation that brings the donor and acceptor groups into close proximity and proper orientation.

In the case of this compound, different rotational conformers (rotamers) can be envisioned. Depending on the dihedral angles of the C-C-O-H linkage and the orientation of the vinyl group relative to the phenyl ring, it is theoretically possible for the hydroxyl proton to form an IMHB with the π-electrons of the C=C double bond or, more likely, the π-cloud of the aromatic ring.

Detailed computational studies on the closely related but structurally distinct molecule, 2-phenylethanol (C₆H₅-CH₂-CH₂-OH), have provided a blueprint for how such interactions are analyzed. Using high-level ab initio calculations and various spectroscopic methods, researchers have identified multiple stable conformers for 2-phenylethanol. uva.esnih.govnih.gov The global minimum energy structure was found to be a gauche conformer stabilized by an O-H···π intramolecular hydrogen bond between the hydroxyl proton and the phenyl ring. uva.esnih.gov Computational analyses for this molecule and its analogues provide precise data on relative energies, key dihedral angles, and the energetic contribution of the IMHB. uva.esresearchgate.net

| Conformer | Description | Relative Energy (kJ mol⁻¹) | Stabilizing Interaction |

|---|---|---|---|

| Gg' | Gauche (ethyl) / Gauche (hydroxyl) | 0.00 | O-H···π Intramolecular H-bond |

| Ag | Anti (ethyl) / Gauche (hydroxyl) | 2.99 | None |

| At | Anti (ethyl) / Trans (hydroxyl) | 4.50 | None |

| Gg | Gauche (ethyl) / Gauche (hydroxyl) | 6.01 | None |

| Gt | Gauche (ethyl) / Trans (hydroxyl) | 6.12 | None |

For this compound, a similar computational investigation would be required to determine if any of its stable conformers are stabilized by an analogous O-H···π interaction. The geometry of the sp²-hybridized vinyl group differs significantly from the sp³-hybridized ethyl group in 2-phenylethanol, which would lead to different bond lengths, angles, and conformational possibilities. A thorough theoretical study would involve optimizing the geometries of various this compound rotamers and calculating their relative energies to identify the most stable structures and quantify the energetic advantage, if any, conferred by intramolecular hydrogen bonding. Without such specific studies in the available literature, the presence and strength of IMHBs in this compound remain a subject for future investigation.

Reactivity and Synthetic Applications of 2 Phenylethenol As a Reactive Intermediate

2-Phenylethenol as a Transient Intermediate in Organic Reaction Mechanisms

Enols, such as this compound, are key transient intermediates in a variety of organic reactions. Although often present in small equilibrium concentrations with their corresponding carbonyl compounds, their high reactivity makes them crucial for many synthetic transformations. msu.edu The formation of enols can be catalyzed by both acids and bases, and their electron-rich double bond allows them to act as nucleophiles. msu.eduwikipedia.org

Carbonyl α-substitution reactions involve the replacement of a hydrogen atom at the α-carbon with an electrophile, proceeding through either an enol or enolate intermediate. wikipedia.org In the case of this compound, which is the enol form of phenylacetaldehyde (B1677652), it can participate in α-substitution reactions.

Under acidic conditions, the keto-enol tautomerism is catalyzed, leading to the formation of the this compound intermediate. libretexts.org The enol, being more nucleophilic than a typical alkene due to electron donation from the oxygen atom, can then attack an electrophile. wikipedia.orglibretexts.org This is followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-substituted product. libretexts.org Mechanistic studies have confirmed the involvement of an enol intermediate in reactions such as the α-halogenation of aldehydes and ketones. wikipedia.orglibretexts.org The rate of these reactions is often dependent on the formation of the enol, which is the rate-determining step. libretexts.org

The table below summarizes key aspects of enol participation in carbonyl alpha-substitution reactions.

| Feature | Description |

| Intermediate | Enol (e.g., this compound) |

| Reaction Type | Alpha-Substitution |

| Catalysis | Acid-catalyzed |

| Role of Enol | Nucleophile |

| Rate-Determining Step | Enol formation |

| Example Reaction | Alpha-halogenation |

While enols are more commonly associated with acting as nucleophiles in α-substitution reactions, the broader context of the reactivity of the corresponding carbonyl compound, phenylacetaldehyde, involves nucleophilic addition to the carbonyl group. For instance, the synthesis of 2-phenylethanol (B73330) can be achieved through the nucleophilic addition of a Grignard reagent, such as phenylmagnesium bromide, to acetaldehyde (B116499). fiveable.measkiitians.com This reaction proceeds through a magnesium alkoxide intermediate which, upon hydrolysis, yields the final alcohol product. askiitians.com

Furthermore, 2-phenylethanol itself can act as a nucleophile in certain reactions. For example, it has been used in studies of nucleophilic aromatic substitution with diaryliodonium salts. diva-portal.org In these reactions, 2-phenylethanol attacks an electrophilic aromatic system. diva-portal.org Additionally, the dehydrative amination of 2-arylethanols, including 2-phenylethanol, with weak N-nucleophiles has been reported, showcasing the versatility of this structural motif in nucleophilic reactions. researchgate.net

Pericyclic Reactions Involving Enolic Species, including this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Enols and enol ethers can participate in these reactions, serving as either the diene or dienophile component.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. uni-regensburg.de Enols and their derivatives can function as either the four-π-electron diene component or the two-π-electron dienophile component. While specific examples detailing the direct participation of this compound in Diels-Alder reactions are not prevalent in the provided search results, the general reactivity of enolic systems in such cycloadditions is well-established. For instance, chiral bis-thiazolines, which can be synthesized from N-acylamino-2-phenylethanol derivatives, have been used as chiral ligands in asymmetric Diels-Alder reactions. tandfonline.com This highlights the utility of the 2-phenylethanol framework in the context of developing catalysts for stereocontrolled cycloadditions. The synthesis of enantiopure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes and their use in asymmetric Diels-Alder reactions further illustrates the role of enol-related structures in these transformations. acs.org

The Oxy-Cope rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of 1,5-dien-3-ols. tcichemicals.com The initial product of this rearrangement is an enol, which then tautomerizes to the more stable carbonyl compound, providing a thermodynamic driving force for the reaction. tcichemicals.com Treating the alcohol with a base, such as potassium hydride, to form an alkoxide can significantly accelerate the reaction. tcichemicals.com

The Conia-ene reaction is an intramolecular thermal or acid-catalyzed reaction of an enolizable carbonyl compound that contains a remote alkyne or alkene. This reaction leads to the formation of a carbocycle. Iron(III) complexes have been shown to catalyze the Conia-ene cyclization of certain dicarbonyl compounds. nih.gov While direct examples involving this compound are not explicitly detailed, the principles of these rearrangements are applicable to enol intermediates in general.

The following table outlines the key features of these pericyclic reactions involving enol intermediates.

| Reaction | Description | Role of Enol |

| Diels-Alder | [4+2] cycloaddition to form a six-membered ring. | Can act as a diene or dienophile. |

| Oxy-Cope | libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-dien-3-ol. | Formed as the initial product, then tautomerizes. |

| Conia-Ene | Intramolecular cyclization of an enolizable carbonyl with a remote unsaturation. | The enol form is the reactive species. |

Catalytic Transformations and Synthetic Strategies Utilizing Enols

The unique reactivity of enols and enolates has led to the development of numerous catalytic strategies for the synthesis of complex organic molecules. fiveable.me Transition metal catalysis, in particular, has revolutionized enolate chemistry, providing powerful methods for C-H activation and the formation of new bonds. researchgate.net

One strategy involves the use of transition metal catalysts to generate enolates from allylic alcohols through a formal 1,3-hydrogen shift. researchgate.net These catalytically generated iridium-enolates can then react with electrophiles to produce α-functionalized ketones. researchgate.net An umpolung (reactivity inversion) strategy has also been developed to allow these nucleophilic iridium enolates to react with nucleophiles, such as alcohols, in the presence of an iodine(III) reagent. researchgate.net

Enol catalysis, utilizing bifunctional Brønsted acids, has emerged as a powerful strategy for the direct enantioselective α-functionalization of carbonyl compounds. uni-koeln.de This approach facilitates the formation of enol intermediates under mild conditions, which can then undergo various C-C, C-N, and C-O bond-forming reactions. uni-koeln.de

Furthermore, biocatalysis offers an expanding toolbox for synthetic chemistry, with enzymes being harnessed to perform novel transformations. nih.gov For instance, flavin-dependent ene-reductases can be utilized to catalyze carbocyclization reactions by diverting enolate intermediates. nih.gov

Synthetic strategies often focus on the principles of green chemistry, aiming for high atom economy and the use of catalytic processes to minimize waste and energy consumption. fiveable.me The development of catalytic reactions that proceed through enol or enolate intermediates is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. fiveable.me

Organocatalytic Activation of Enolizable Substrates

This compound, the enol tautomer of phenylacetaldehyde, is a key reactive intermediate in a variety of organocatalytic transformations. Due to the presence of the enolizable α-proton, phenylacetaldehyde and its derivatives can be activated by organocatalysts to participate in asymmetric cycloaddition reactions. rsc.orgresearchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the asymmetric [3+3] cycloaddition of phenylacetaldehyde derivatives to synthesize substituted dihydropyranones. rsc.org In these reactions, the organocatalyst activates the aldehyde, facilitating its enolization and subsequent participation in the cycloaddition cascade. rsc.org

The versatility of enolizable aldehydes like phenylacetaldehyde extends to other types of organocatalytic reactions. Chiral amine catalysts, such as diphenylprolinol silyl (B83357) ether, can activate unsaturated aldehydes for asymmetric intermolecular aza-[3+3] cycloadditions with enecarbamates, leading to the synthesis of chiral piperidine (B6355638) rings with high enantioselectivity. rsc.org Similarly, bifunctional tertiary amine-thiourea catalysts have been employed in organocatalytic [3+3] cycloadditions involving β,γ-unsaturated α-ketoesters and carbonyl compounds, which act as 1,3-dinucleophiles. rsc.org

The activation of enolizable substrates is not limited to cycloadditions. Research has demonstrated that these intermediates can undergo various other transformations. For example, the reaction of aryl-substituted allyl ketones with alkynyl-1,2-diketones under phase-transfer catalysis (PTC) conditions involves two transiently generated ketone dienolates, leading to tetrasubstituted cyclopentenones. nih.gov Furthermore, cinchona/squaramide bifunctional catalysts can promote the direct reaction between allylic ketones and nitroolefins to produce tetrasubstituted cyclobutanes. nih.gov

A summary of organocatalytic reactions involving enolizable substrates is presented in the table below.

| Catalyst Type | Reactants | Product | Reference |

| N-Heterocyclic Carbene (NHC) | Phenylacetaldehyde derivatives, α-bromoenals | 4,5-disubstituted dihydropyranones | rsc.org |

| Chiral Amine (Diphenylprolinol silyl ether) | Unsaturated aldehydes, enecarbamates | Chiral piperidines | rsc.org |

| Bifunctional Tertiary Amine-Thiourea | β,γ-unsaturated α-ketoesters, carbonyl compounds | Chromene-based spirooxindole skeletons | rsc.org |

| Phase-Transfer Catalyst (PTC) | Aryl-substituted allyl ketones, alkynyl-1,2-diketones | Tetrasubstituted cyclopentenones | nih.gov |

| Cinchona/Squaramide Bifunctional Catalyst | Allylic ketones, nitroolefins | Tetrasubstituted cyclobutanes | nih.gov |

Metal-Catalyzed Reactions Proceeding through Enolic Pathways

Metal catalysts play a significant role in reactions involving this compound and its aldehyde tautomer, phenylacetaldehyde. These reactions often proceed through enolic intermediates, leading to a variety of valuable chemical products. A prominent example is the hydrogenation of styrene (B11656) oxide to 2-phenylethanol, a valuable fragrance compound. acs.org This transformation can be achieved using various metal catalysts, including Raney nickel, palladium, platinum, and ruthenium. acs.orgrsc.org The reaction pathway often involves the isomerization of styrene oxide to phenylacetaldehyde, which then undergoes hydrogenation. rsc.orgrsc.org

The choice of catalyst and support can significantly influence the selectivity of the reaction. For instance, cobalt-based catalysts have shown high efficiency in the selective hydrogenation of phenylacetaldehyde to 2-phenylethanol. rsc.orgrsc.org A two-step process, involving the isomerization of styrene oxide to phenylacetaldehyde over a solid acid catalyst followed by hydrogenation over a metal catalyst, has been proposed as a highly selective route to 2-phenylethanol. rsc.orgrsc.org

The table below summarizes various metal-catalyzed reactions involving phenylacetaldehyde and its derivatives.

| Metal Catalyst | Reactants | Product | Reference |

| Raney Nickel | Styrene oxide | 2-Phenylethanol | acs.org |

| Palladium on Carbon (Pd/C) | Styrene oxide | 2-Phenylethanol | rsc.org |

| Platinum on Carbon (Pt/C) | Styrene oxide | 2-Phenylethanol | rsc.org |

| Ruthenium on Carbon (Ru/C) | Styrene oxide | 2-Phenylethanol | rsc.org |

| Cobalt-based catalysts | Phenylacetaldehyde | 2-Phenylethanol | rsc.orgrsc.org |

Furthermore, palladium-catalyzed reactions have been utilized for carbon-carbon bond formation using enolate nucleophiles derived from alcohols. rsc.org For instance, the alkylation of 1-phenylethanol (B42297) with furfuryl alcohol has been successfully demonstrated using ruthenium catalysts. rsc.org

Radical Reactions Involving Enol Intermediates and Derivatives

Photochemical Generation of Enol Radicals

The enol form of phenylacetaldehyde, this compound, can be a precursor to radical species under photochemical conditions. Studies have shown that the irradiation of certain compounds can lead to the formation of enol radicals. For example, the photolysis of α-cyano-α-diazoacetophenone generates phenylcyanoketene, which upon hydration forms the enol of α-cyano-α-phenylacetic acid as a transient species. researchgate.net

Research on the oxygen-induced formation of benzaldehyde (B42025) from phenylacetaldehyde has proposed a mechanism involving a free radical-initiated oxidative cleavage of the carbon-carbon double bond of the enolized phenylacetaldehyde. ebi.ac.uknih.gov In the presence of a free radical initiator, the enol form of phenylacetaldehyde is generated, and its subsequent reaction with oxygen leads to the formation of benzaldehyde. ebi.ac.uknih.gov This indicates that the enol intermediate is susceptible to radical-mediated transformations.

Furthermore, the photolysis of 1-phenyl-2-phenoxyethanol with tert-butoxyl radicals, generated either thermally or photochemically, leads to the formation of the corresponding ketone, α-phenoxyacetophenone, via an intermediate ketyl radical. cdnsciencepub.com This further supports the involvement of radical intermediates in reactions of phenyl-substituted ethanol (B145695) derivatives.

| Precursor | Conditions | Intermediate Radical | Product | Reference |

| α-Cyano-α-diazoacetophenone | Flash photolysis, hydration | Enol of α-cyano-α-phenylacetic acid | Ketonization products | researchgate.net |

| Phenylacetaldehyde | Heating, free radical initiator, oxygen | Enol radical | Benzaldehyde | ebi.ac.uknih.gov |

| 1-Phenyl-2-phenoxyethanol | Photolysis with tert-butoxyl radicals | Ketyl radical | α-Phenoxyacetophenone | cdnsciencepub.com |

Enolates as Nucleophiles in Radical Processes

Enolates, the deprotonated form of enols, are well-established nucleophiles in various chemical reactions. wikipedia.orglibretexts.org Their nucleophilicity allows them to participate in radical processes, leading to the formation of new carbon-carbon bonds. The merger of organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis has enabled the catalytic, asymmetric α-alkylation of aldehydes with simple olefins. princeton.edu In this process, a secondary amine organocatalyst activates the aldehyde to form an enamine, which then undergoes a single-electron transfer to generate an enaminyl radical. princeton.edu This radical can then add to an olefin, ultimately leading to the α-alkylated aldehyde product. princeton.edu

Phenylacetaldehyde has been shown to be a suitable substrate in such radical-mediated α-alkylation reactions, allowing for the functionalization of the benzylic site. acs.org This highlights the ability of the enolate equivalent of this compound to act as a nucleophile in radical-mediated C-C bond-forming reactions.

Moreover, the reaction of enolates with electrophiles is a fundamental transformation in organic synthesis. wikipedia.org While traditionally viewed as ionic reactions, the involvement of single-electron transfer (SET) processes in some enolate reactions suggests a connection to radical chemistry. The ability of enolates to react with various electrophiles, including alkyl halides and epoxides, underscores their versatility as nucleophiles. wikipedia.org

| Catalytic System | Reactants | Intermediate | Product | Reference |

| Organocatalysis, Photoredox Catalysis, HAT Catalysis | Aldehydes, Olefins | Enaminyl radical | α-Alkyl aldehydes | princeton.edu |